BMP1 Active-Site Zinc Chelation Geometry: Reverse Hydroxamate vs. Conventional Hydroxamate Binding Mode Comparison
The reverse hydroxamate (N-hydroxyformamide) pharmacophore present in methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate engages the catalytic zinc ion of BMP1 through its formyl oxygen and hydroxamic NH, as evidenced by X-ray co-crystallography of the class prototype compound [1]. This binding mode is inverted relative to conventional hydroxamates (e.g., batimastat, marimastat), where the carbonyl and hydroxyl oxygens coordinate zinc [2]. The consequence is that reverse hydroxamates occupy the non-prime side of the metalloprotease pocket, a region with higher structural divergence across MMP family members, thereby providing a structural basis for enhanced BMP1/TLL selectivity over broad-spectrum MMP inhibition.
| Evidence Dimension | Zinc coordination geometry (binding mode) |
|---|---|
| Target Compound Data | Reverse hydroxamate motif: formyl oxygen + NH coordinate Zn²⁺ (non-prime side occupancy). No direct IC₅₀ or Kd data available for CAS 1351605-03-2 from authoritative sources. |
| Comparator Or Baseline | Conventional hydroxamate: carbonyl oxygen + hydroxyl oxygen coordinate Zn²⁺ (prime side occupancy). Prototype inhibitors batimastat (MMP IC₅₀ ~3–20 nM) and marimastat. |
| Quantified Difference | No quantitative binding affinity comparison possible due to absence of published BMP1 IC₅₀ data for CAS 1351605-03-2. |
| Conditions | X-ray crystallography: PDB 6BSM (2.33 Å resolution) for class member compound 4; general MMP structural biology literature for conventional hydroxamates. |
Why This Matters
Procurement decisions for metalloprotease inhibitor tool compounds should account for binding-mode class, as reverse hydroxamates offer a differentiated selectivity profile that conventional hydroxamates cannot provide.
- [1] Gampe, R., Shewchuk, L. BMP1 complexed with a reverse hydroxamate – compound 4. PDB ID: 6BSM. Deposited 2017-12-04, released 2018-08-08. DOI: 10.2210/pdb6bsm/pdb. View Source
- [2] Whittaker, M., Floyd, C.D., Brown, P., Gearing, A.J.H. (1999) Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735-2776. DOI: 10.1021/cr9804543. View Source
